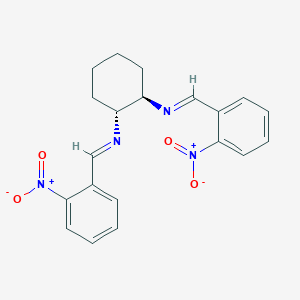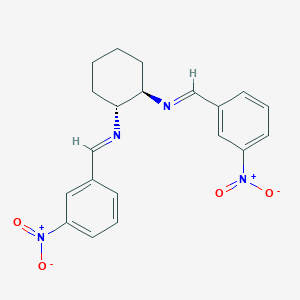![molecular formula C15H24N2O4S B288146 4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B288146.png)
4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as EMEBS and is used in scientific research to study its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of EMEBS involves its inhibition of carbonic anhydrase II. Carbonic anhydrase II is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzyme plays a crucial role in various physiological processes, including acid-base balance, respiration, and renal function. EMEBS binds to the active site of carbonic anhydrase II, inhibiting its activity and leading to a decrease in bicarbonate production.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EMEBS are primarily related to its inhibition of carbonic anhydrase II. This inhibition leads to a decrease in bicarbonate production, which can affect various physiological processes. For example, EMEBS has been shown to decrease the production of cerebrospinal fluid, making it a potential treatment for conditions such as hydrocephalus. Additionally, EMEBS has been shown to have anti-inflammatory and anti-tumor effects, which may be related to its inhibition of carbonic anhydrase II.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using EMEBS in lab experiments is its specificity for carbonic anhydrase II. This specificity allows researchers to study the effects of sulfonamides on this enzyme without affecting other carbonic anhydrase isoforms. Additionally, EMEBS is relatively easy to synthesize and purify, making it a cost-effective tool for studying the mechanism of action of sulfonamides. However, one limitation of using EMEBS is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on EMEBS. One potential direction is to study its effects on other carbonic anhydrase isoforms, as well as its potential interactions with other enzymes and proteins. Additionally, further research is needed to determine the optimal dosage and administration of EMEBS for various applications. Finally, EMEBS may have potential as a therapeutic agent for various diseases and conditions, and further research is needed to explore its clinical applications.
Méthodes De Synthèse
EMEBS can be synthesized using various methods. One of the most common methods involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with 2-(4-morpholinyl)ethylamine in the presence of a base such as triethylamine. The reaction yields EMEBS as a white solid, which can be purified using various techniques such as recrystallization, column chromatography, or HPLC.
Applications De Recherche Scientifique
EMEBS is widely used in scientific research to study its mechanism of action and biochemical and physiological effects. It is particularly useful in studying the role of sulfonamides in inhibiting carbonic anhydrase enzymes. EMEBS has been shown to inhibit carbonic anhydrase II in vitro and in vivo, making it a useful tool for studying the physiological and pathological roles of this enzyme. Additionally, EMEBS has been used in studies on the effects of sulfonamides on the central nervous system, cardiovascular system, and renal system.
Propriétés
Nom du produit |
4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide |
|---|---|
Formule moléculaire |
C15H24N2O4S |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
4-ethoxy-3-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H24N2O4S/c1-3-21-15-5-4-14(12-13(15)2)22(18,19)16-6-7-17-8-10-20-11-9-17/h4-5,12,16H,3,6-11H2,1-2H3 |
Clé InChI |
FBXSASZDVUTWBD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOCC2)C |
SMILES canonique |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6Z)-6-[1-[[(1R,2R)-2-[[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino]cyclohexyl]amino]ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B288066.png)


![4-[2-(1-{4-Nitrophenyl}-8-oxo-1,8-dihydrocyclohepta[c]pyrazol-3-yl)vinyl]benzonitrile](/img/structure/B288069.png)
![3-[2-(2-bromophenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288071.png)
![4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole](/img/structure/B288073.png)
![4-Isopropyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole](/img/structure/B288074.png)
![N-[(1R)-1-(hydroxymethyl)-2-methylpropyl]tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene-5-carboxamide](/img/structure/B288076.png)
![Ethyl 2-[(methoxycarbonyl)amino]-4-methylenetetrahydro-2-furancarboxylate](/img/structure/B288077.png)

![2-{[1-(Aminosulfonyl)-2-naphthyl]sulfanyl}benzoic acid](/img/structure/B288080.png)

![(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B288082.png)
